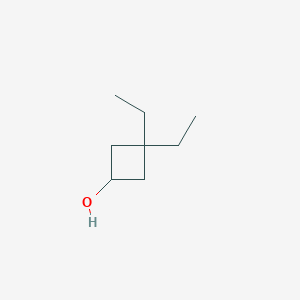

3,3-Diethylcyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Diethylcyclobutan-1-ol is a chemical compound with the molecular formula C8H16O and a molecular weight of 128.21 . It is a liquid at room temperature . This compound has attracted a great deal of interest over the years due to its unique physical and chemical properties.

Molecular Structure Analysis

The InChI code for this compound is1S/C8H16O/c1-3-8(4-2)5-7(9)6-8/h7,9H,3-6H2,1-2H3 . This indicates that the molecule consists of a cyclobutane ring with two ethyl groups and one hydroxyl group attached . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Cyclobutane Derivatives in Medicinal Chemistry

Cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists of glucagon-like peptide-1 (GLP-1) receptor, offering a new approach to drug design for treating conditions like diabetes and obesity. The study by Liu et al. (2012) elucidates the structural elucidation and biological efficacy of these compounds, highlighting their potential in therapeutic applications (Liu et al., 2012).

Organic Synthesis and Catalysis

Research by Pagar and RajanBabu (2018) demonstrates the use of cobalt catalysts in the asymmetric coupling of ethylene and enynes to form functionalized cyclobutanes. This method represents a significant advancement in the synthesis of complex chiral molecules, showcasing the versatility of cyclobutane derivatives in organic synthesis (Pagar & RajanBabu, 2018).

Enzymatic Construction of Carbocycles

Chen et al. (2018) reported on the engineering of heme-containing enzymes for the formation of chiral bicyclobutanes through sequential carbene addition to unsaturated carbon-carbon bonds. This biocatalytic approach opens new avenues for constructing structurally complex and strained molecules, illustrating the potential of cyclobutane derivatives in green chemistry and enzymatic synthesis (Chen et al., 2018).

Photoreaction and DNA Damage

The study of the ultrafast photoreaction of thymine dimerization in DNA by Schreier et al. (2007) provides insights into the mechanisms of cyclobutane formation under UV radiation. Understanding these reactions is crucial for developing strategies to mitigate DNA damage from UV light, illustrating the significance of cyclobutane derivatives in biochemistry and photobiology (Schreier et al., 2007).

Safety and Hazards

The safety information for 3,3-Diethylcyclobutan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for 3,3-Diethylcyclobutan-1-ol are not mentioned in the search results, it’s worth noting that the field of catalytic chemistry, which could potentially involve compounds like this, is seeing a shift towards sustainable economic development . This includes the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

Propriétés

IUPAC Name |

3,3-diethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-8(4-2)5-7(9)6-8/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGDENWTMKJTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C1)O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)

![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)

![ethyl (5-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2829028.png)